Bromoacetamido-PEG4-NHS ester

Antibody-Drug Conjugates Linker Stability Thioether Chemistry

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinker that solves the stability failure of maleimide-based ADCs. The bromoacetamide group alkylates free thiols irreversibly—no retro-Michael addition, no systemic payload release in plasma—while the discrete PEG4 spacer (exact MW 483.31 Da) eliminates polydispersity and ensures batch-to-batch DAR reproducibility. Orthogonal NHS ester (pH 7–9) and bromoacetamide (pH ≥8.0) reactivity enables clean, controlled sequential conjugation for PROTACs and ADCs. For GMP manufacturing, insist on cGMP-grade material with full analytical certification (LC-MS, SEC-MALS, NMR).

Molecular Formula C17H27BrN2O9
Molecular Weight 483.3 g/mol
Cat. No. B606376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamido-PEG4-NHS ester
SynonymsBromoacetamido-PEG4-NHS ester
Molecular FormulaC17H27BrN2O9
Molecular Weight483.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)
InChIKeyBONNYNBXMCRXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromoacetamido-PEG4-NHS ester CAS 1260139-70-5: Heterobifunctional PEG4 Linker for Stable Thioether Conjugation


Bromoacetamido-PEG4-NHS ester (CAS 1260139-70-5) is a heterobifunctional crosslinker comprising an amine-reactive N-hydroxysuccinimide (NHS) ester, a thiol-reactive bromoacetamide group, and a discrete tetraethylene glycol (PEG4) spacer . The NHS ester reacts selectively with primary amines (lysine residues, N-termini) at pH 7–9 to form stable amide bonds, while the bromoacetamide group alkylates free thiols (cysteine residues) chemoselectively at pH ≥8.0 to form a highly stable, non-reversible thioether linkage [1]. The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and provides a defined 4-unit chain length, making this compound particularly suited for antibody-drug conjugate (ADC) and PROTAC linker applications where conjugate stability and precise molecular architecture are critical .

Why Bromoacetamido-PEG4-NHS ester Cannot Be Substituted with Generic PEG4 Linkers


Generic substitution among PEG-based heterobifunctional linkers fails due to three critical performance divergences that directly impact conjugate integrity and downstream application outcomes. First, the bromoacetamide thiol-reactive group forms a thioether bond that is fundamentally more stable than the maleimide-derived thioether bond—the latter is susceptible to retro-Michael addition and subsequent payload deconjugation in plasma, whereas the bromoacetamide linkage is irreversible [1]. Second, the discrete PEG4 spacer provides precise, single-molecular-weight architecture versus polydisperse PEG mixtures, ensuring batch-to-batch reproducibility in conjugation stoichiometry . Third, the balanced reactivity profile (NHS ester for amines, bromoacetamide for thiols) enables controlled, two-step conjugation without the cross-reactivity or hydrolysis liabilities observed with homobifunctional NHS-PEG4-NHS or acid-terminated analogs [2].

Bromoacetamido-PEG4-NHS ester Quantitative Differentiation Evidence: Comparator Analysis


Thioether Bond Stability: Bromoacetamide vs. Maleimide Linkers in ADC Plasma Circulation

In head-to-head ADC studies, replacing the maleimidocaproyl (mc) thioether linkage with a bromoacetamidecaproyl (bac) thioether linkage eliminated measurable systemic drug release over a 2-week period in mice. This stability advantage translates to higher sustained intratumoral drug exposure. [1]

Antibody-Drug Conjugates Linker Stability Thioether Chemistry

Reaction pH Selectivity: Bromoacetamide vs. Maleimide Thiol Conjugation Window

Bromoacetyl groups react chemoselectively with free thiols at pH ≥8.0, whereas maleimides react optimally at pH 6.5–7.5. This distinct pH requirement enables sequential, orthogonal conjugation strategies when both reactive groups must be employed in the same workflow.

Bioconjugation Thiol Chemistry pH-Dependent Reactivity

Aqueous Solubility Advantage of PEG4 Spacer over Hydrocarbon Spacers

Crosslinkers incorporating a PEG4 spacer demonstrate superior aqueous solubility compared to those with hydrocarbon spacers of equivalent length. This is a class-level property of PEG-based linkers that directly applies to Bromoacetamido-PEG4-NHS ester.

Bioconjugation Linker Solubility PEGylation

Discrete PEG4 Architecture vs. Polydisperse PEG: Molecular Weight Uniformity

Bromoacetamido-PEG4-NHS ester contains a discrete, single-molecular-weight PEG4 chain (4 ethylene glycol units; exact MW 483.31 Da), in contrast to traditional polydisperse PEG linkers that are heterogeneous mixtures with a distribution of chain lengths.

PEGylation Analytical Characterization Conjugate Reproducibility

Thiol-Bromoacetyl Reaction Rate Constants vs. Maleimide and Iodoacetamide

Second-order rate constants for thiol alkylation at pH 7.4–8.6 follow the reactivity order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide. Bromoacetamide exhibits the lowest reactivity among haloacetamides, conferring greater selectivity for free thiols and reduced off-target amine alkylation. [1]

Reaction Kinetics Thiol Alkylation Bioconjugation

Bromoacetamido-PEG4-NHS ester Optimal Procurement and Application Scenarios


ADC Linker Requiring Extended Plasma Stability and High Intratumoral Drug Exposure

For antibody-drug conjugates where payload retention in circulation is paramount, Bromoacetamido-PEG4-NHS ester provides a bromoacetamide-derived thioether linkage that eliminates the retro-Michael deconjugation observed with maleimide linkers. Preclinical data demonstrate no measurable systemic drug release over 2 weeks and 25% higher intratumoral drug exposure compared to maleimidocaproyl-linked ADCs [1]. This linker is specifically indicated for ADCs targeting solid tumors where prolonged circulation half-life and maximal tumor drug delivery are required.

Sequential, Two-Step Bioconjugation Requiring Orthogonal Amine and Thiol Reactivity

The distinct pH optima of the NHS ester (pH 7–9) and bromoacetamide (pH ≥8.0) enable controlled sequential conjugation protocols [1]. This property is exploited in PROTAC synthesis where the NHS ester is first coupled to an amine-containing E3 ligase ligand at neutral pH, followed by pH adjustment to ≥8.0 for conjugation of a thiol-containing target protein ligand. This orthogonal reactivity minimizes cross-reactivity and improves final PROTAC yield and purity.

GMP Manufacturing of ADCs or PROTACs Requiring Defined Drug-to-Antibody Ratio (DAR)

The discrete PEG4 spacer (exact MW 483.31 Da) provides a homogeneous, single-molecular-weight architecture versus polydisperse PEG mixtures [1]. This uniformity enables precise LC-MS and SEC-MALS characterization of conjugate stoichiometry and ensures batch-to-batch DAR reproducibility—an essential requirement for GMP manufacturing and regulatory filing . Procurement from vendors offering cGMP-grade material with full analytical certification is recommended for clinical development programs.

High-Concentration Protein Conjugation Without Organic Co-Solvents

The PEG4 spacer confers enhanced aqueous solubility compared to hydrocarbon spacers, enabling conjugation reactions to be performed in purely aqueous buffers without DMSO or DMF addition [1]. This property is particularly valuable when conjugating aggregation-prone proteins or when maintaining native protein conformation is critical, as organic co-solvents can induce denaturation and precipitation. Bromoacetamido-PEG4-NHS ester is therefore preferred over traditional hydrocarbon-spacer linkers for sensitive protein targets.

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